molecular formula C16H13ClO3 B1622103 (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 879642-82-7

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B1622103
CAS No.: 879642-82-7
M. Wt: 288.72 g/mol
InChI Key: IRCGUVJWCKSXHE-UHFFFAOYSA-N
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Description

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a cinnamic acid derivative characterized by a 4-chlorobenzyloxy substituent on the phenyl ring and an α,β-unsaturated carboxylic acid moiety. The (E)-configuration of the double bond is critical for maintaining planar geometry, which influences biological activity and crystallinity .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCGUVJWCKSXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392921
Record name 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879642-82-7
Record name 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Etherification: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzaldehyde.

    Knoevenagel Condensation: The 4-((4-chlorobenzyl)oxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-chlorobenzyl)oxy)benzoic acid.

    Reduction: Formation of 3-(4-((4-chlorobenzyl)oxy)phenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Chlorobenzyloxy group : Enhances lipophilicity and may improve membrane permeability.
  • Acrylic acid backbone : Enables conjugation reactions and hydrogen bonding.
  • Aromatic system : Supports π-π stacking interactions in crystal lattices or protein binding.

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key References
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid 4-Chlorobenzyloxy C₁₆H₁₃ClO₃ 288.74
(E)-3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid 4-Bromobenzyloxy C₁₆H₁₃BrO₃ 333.19
(E)-3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)acrylic acid 2,4-Dichlorobenzyloxy C₁₆H₁₂Cl₂O₃ 323.17
(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid 3-Chloro-4-fluorophenyl C₉H₆ClFO₂ 200.59
Caffeic acid 3,4-Dihydroxyphenyl C₉H₈O₄ 180.16

Key Observations :

  • Dichloro Substitution : The 2,4-dichloro analog (323.17 g/mol) may exhibit altered steric and electronic properties, influencing solubility and crystallinity .
  • Natural Analog : Caffeic acid, with dihydroxy groups, has lower molecular weight (180.16 g/mol) and higher polarity, limiting bioavailability compared to halogenated derivatives .

Crystallographic and Physicochemical Insights

  • Crystallinity: The bromo analog forms monoclinic crystals (density 1.405 g/cm³, CCDC 829447), suggesting similar packing efficiency for the chloro derivative .
  • Thermal Stability : Higher halogen atomic weight (Br > Cl) correlates with increased melting points in analogs (e.g., bromo analog m.p. 92–93°C ).

Biological Activity

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a cinnamic acid derivative characterized by a chlorobenzyl ether moiety attached to a phenyl group. Its molecular formula is C17H16ClO3C_{17}H_{16}ClO_3, with a molecular weight of approximately 316.76 g/mol.

PropertyValue
Molecular FormulaC17H16ClO3C_{17}H_{16}ClO_3
Molecular Weight316.76 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways.
  • Receptor Interaction : It can modulate the activity of cellular receptors involved in signaling pathways related to inflammation and microbial growth.
  • Gene Expression Modulation : The compound has been shown to influence the expression of genes involved in inflammatory responses and cell proliferation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines via modulation of signaling pathways associated with cell survival and death. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance its potency against specific cancer types.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in Pharmacology investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in paw edema when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation :
    • Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for developing new antimicrobial agents .
  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis via caspase activation . The findings highlight its potential application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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